REACTION_CXSMILES
|
[SH:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.CN(C)C=O.[H-].[Na+].[NH2:14][C:15]1[CH:20]=[C:19](Cl)[CH:18]=[CH:17][C:16]=1[N+:22]([O-:24])=[O:23]>O>[NH2:14][C:15]1[CH:20]=[C:19]([S:1][C:2]2[NH:3][CH:4]=[CH:5][N:6]=2)[CH:18]=[CH:17][C:16]=1[N+:22]([O-:24])=[O:23] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated overnight at 155°-155° C
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the crude product washed with chloroform
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)SC=1NC=CN1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |